1-Hexadecanoyl-2-octadecanoyl-sn-glycerol
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Description
1-hexadecanoyl-2-octadecanoyl-sn-glycerol is a diacylglycerol 34:0 in which the acyl groups specified at positions 1 and 2 are hexadecanoyl and octadecanoyl respectively. It is a 1,2-diacyl-sn-glycerol and a DG(18:0/16:0). It derives from a hexadecanoic acid and an octadecanoic acid.
DG(16:0/18:0/0:0)[iso2], also known as DAG(16:0/18:0) or diacylglycerol(16:0/18:0), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/18:0/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/18:0/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/18:0/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/18:0/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/18:0/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(16:0/18:0) pathway and phosphatidylcholine biosynthesis PC(16:0/18:0) pathway. DG(16:0/18:0/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/18:0/22:4(7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:0/18:1(9Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:0/18:1(11Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/18:0/20:3(5Z, 8Z, 11Z)) pathway.
Properties
Molecular Formula |
C37H72O5 |
---|---|
Molecular Weight |
597 g/mol |
IUPAC Name |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3/t35-/m0/s1 |
InChI Key |
ONCLVQFEAFTXMN-DHUJRADRSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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